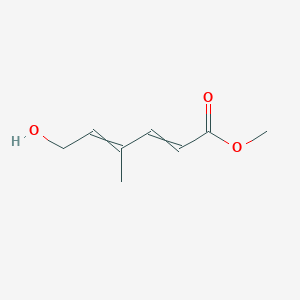
Pyrimidine, 1,1'-methylenebis[3-(4-chlorophenyl)hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-]: is a complex organic compound with the molecular formula C21H26Cl2N4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a condensation reaction between a suitable diamine and a diketone. This reaction is usually carried out under acidic conditions to facilitate ring closure.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through a substitution reaction, where the hydrogen atoms on the pyrimidine ring are replaced by chlorophenyl groups. This step often requires the use of a strong base and a chlorinating agent.
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge, which connects the two pyrimidine rings. This is typically achieved through a condensation reaction using formaldehyde or a similar methylene donor.
Industrial Production Methods
In an industrial setting, the production of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] is carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used. Batch processing is suitable for smaller quantities, while continuous processing is preferred for large-scale production.
Purification and Isolation: After synthesis, the compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
科学的研究の応用
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Pyrimidine, 1,1’-methylenebis[3-(4-bromophenyl)hexahydro-]
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Pyrimidine, 1,1’-methylenebis[3-(4-chlorophenyl)hexahydro-] is unique due to the presence of chlorophenyl groups and a methylene bridge, which confer distinct chemical properties and potential applications
特性
CAS番号 |
683811-45-2 |
|---|---|
分子式 |
C21H26Cl2N4 |
分子量 |
405.4 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[[3-(4-chlorophenyl)-1,3-diazinan-1-yl]methyl]-1,3-diazinane |
InChI |
InChI=1S/C21H26Cl2N4/c22-18-3-7-20(8-4-18)26-13-1-11-24(16-26)15-25-12-2-14-27(17-25)21-9-5-19(23)6-10-21/h3-10H,1-2,11-17H2 |
InChIキー |
FPDGHCDLPVFLCT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CN(C1)C2=CC=C(C=C2)Cl)CN3CCCN(C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)
![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)

![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
